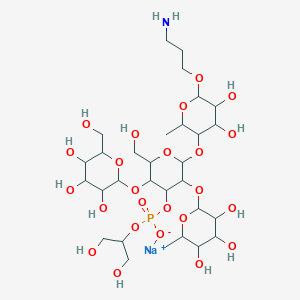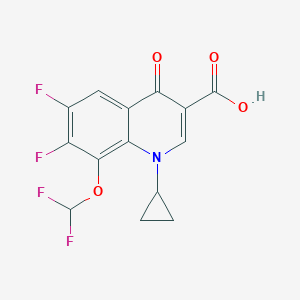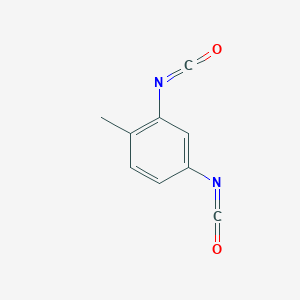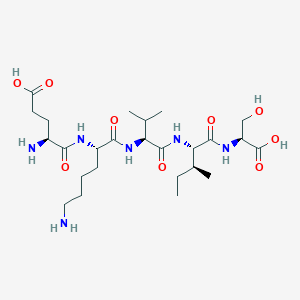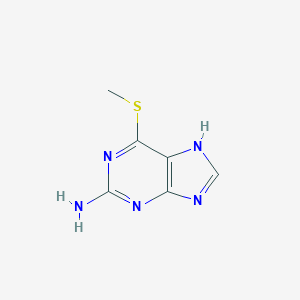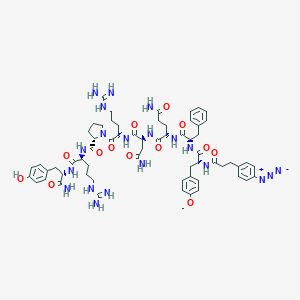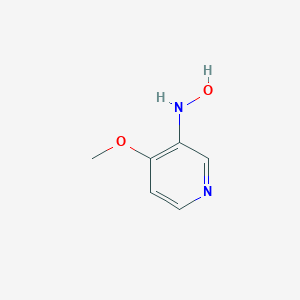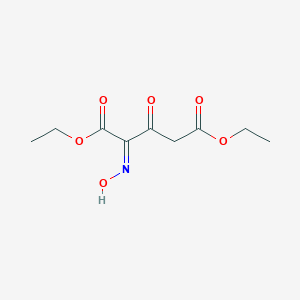
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is a chemical compound with a complex structure that includes both hydroxyimino and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable aldehyde or ketone. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the hydroxyimino group to an amine.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
作用機序
The mechanism of action of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways or chemical processes.
類似化合物との比較
Similar Compounds
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dimethyl Ester
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dipropyl Ester
- 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dibutyl Ester
Uniqueness
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is unique due to its specific ester groups, which can influence its reactivity and interactions. The diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
特性
IUPAC Name |
diethyl 3-hydroxy-2-nitrosopent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKFPIGLULSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C(=O)OCC)N=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
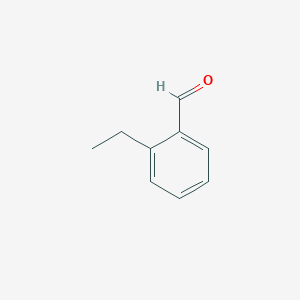
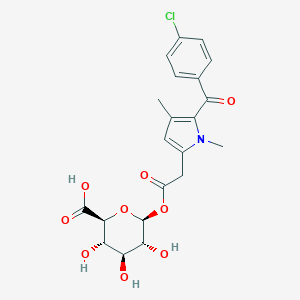

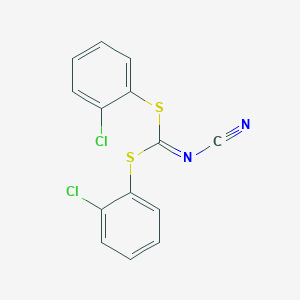
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)

